ヨードメチルメチルエーテル

概要

説明

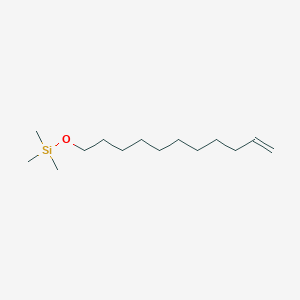

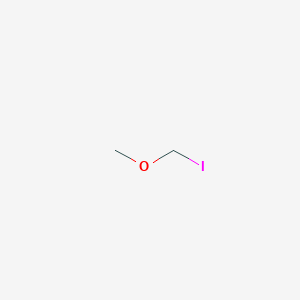

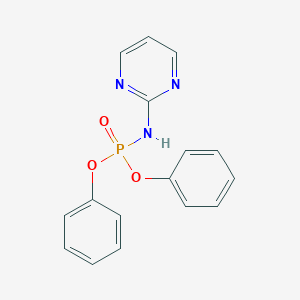

Iodomethyl methyl ether (Iodomethoxymethane) is a halo ether. Product contains copper as stabilizer. Rotational, centrifugal distortion constants and the nuclear electric quadrupole coupling constant tensor for iodomethyl methyl ether (CH3OCH2I) and its two deuterated species have been measured by microwave spectral studies. It readily undergoes methoxymethylation reaction with phosphorus, carbon, oxygen and nitrogen containing nucleophiles. It can be synthesized by reacting methylal (dimethoxymethane) with iodotrimethylsilane.

科学的研究の応用

ハロエーテル

ヨードメチルメチルエーテルは、ハロエーテルの一種です . ハロエーテルは、ハロゲン原子とエーテル基を含む有機化合物のグループです。それらは、独特の反応性のためにさまざまな化学反応で使用されています。

安定剤

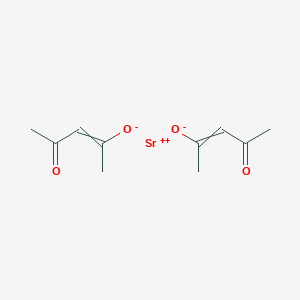

この化合物は、安定剤として銅を含んでいます . 安定剤は、潜在的に反応性または不安定な化合物を安全に保管および取り扱うことができるようにする物質です。それらは化学産業で広く使用されています。

スペクトル研究

ヨードメチルメチルエーテルとその2つの重水素化種は、マイクロ波スペクトル研究によって測定されました . これらの研究は、化合物の分子構造とダイナミクスを理解するのに役立ちます。

メトキシメチル化反応

ヨードメチルメチルエーテルは、リン、炭素、酸素、窒素を含む求核剤とのメトキシメチル化反応を容易に起こします . これは、幅広い有機化合物の合成に役立ちます。

ポリマーの合成

ヨードメチルメチルエーテルは、ポリマーを含む多くの有機化合物の作成に使用されてきました . ポリマーは、プラスチックや樹脂から繊維や接着剤まで、幅広い用途があります。

染料製造

ポリマーに加えて、ヨードメチルメチルエーテルは染料の製造にも使用されます . 染料は、繊維、印刷、食品加工など、さまざまな産業で使用されています。

化学反応の中間体

ヨードメチルメチルエーテルは、多くの場合、化学反応の中間体として使用されます . 中間体は、全体的な反応中に形成されて消費される物質であり、その特定は、多くの場合、反応機構を解明するのに役立ちます。

ポリウレタンとポリエチレンの合成

ヨードメチルメチルエーテルは、ポリウレタンやポリエチレンなどのさまざまなポリマーの合成において役割を果たしてきました . これらの材料は、柔軟なフォームやエラストマーから、パッケージやプラスチックバッグまで、数多くの用途があります。

作用機序

Target of Action

Iodomethyl methyl ether, also known as Iodomethoxymethane, is a halo ether . It primarily targets phosphorus, carbon, oxygen, and nitrogen-containing nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, acting as electron donors and forming covalent bonds with electrophiles.

Mode of Action

Iodomethyl methyl ether interacts with its targets through a process known as methoxymethylation . In this reaction, the iodomethyl methyl ether molecule donates a methoxymethyl group to the nucleophile, resulting in a new covalent bond. This interaction can lead to significant changes in the biochemical properties of the target molecule.

Pharmacokinetics

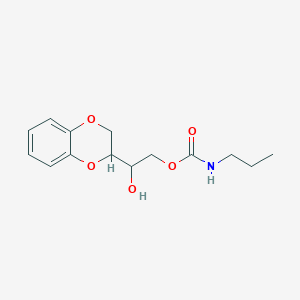

Its solubility in organic solvents suggests that it may be readily absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of iodomethyl methyl ether can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in organic solvents indicates that the presence of such solvents in the environment could impact its action and efficacy

Safety and Hazards

特性

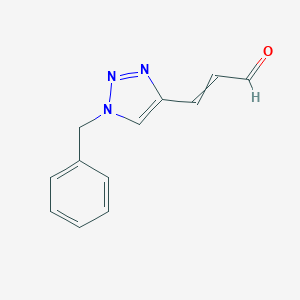

IUPAC Name |

iodo(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSXSNJAQDJKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156625 | |

| Record name | Iodomethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-19-7 | |

| Record name | Methane, iodomethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodomethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of iodomethyl methyl ether and are there any notable spectroscopic features?

A1: Iodomethyl methyl ether (CH3OCH2I) has a molecular weight of 171.97 g/mol. [] Spectroscopically, its microwave spectrum has been extensively studied, providing information about its rotational constants, quartic centrifugal distortion constants, and nuclear quadrupole coupling constant tensor. [, ] This data enables researchers to determine its rs structure and understand the orientation of the iodine atom within the molecule. [] Additionally, NMR and UV spectral features have also been reported. []

Q2: How is iodomethyl methyl ether synthesized and what are its common applications in organic synthesis?

A2: While traditionally synthesized using potentially carcinogenic reagents like chloromethyl methyl ether, safer routes to iodomethyl methyl ether utilize reactions between methylal and iodotrimethylsilane [, ] or formaldehyde/trioxane with methanol and hydrogen iodide. [] It's a versatile reagent used for methoxymethylation of phosphorus, carbon, oxygen, and nitrogen nucleophiles. [] Furthermore, it acts as an effective iodomethylating agent for aromatic systems. []

Q3: Can you elaborate on the reactivity of iodomethyl methyl ether and its role in determining bond strengths?

A3: Iodomethyl methyl ether readily reacts with iodine, a process which has been investigated to determine the carbon-hydrogen bond strength in dimethyl ether. [] Kinetic studies of this reaction have provided valuable thermodynamic parameters, including bond dissociation energies, offering insight into the stability and reactivity of related ethers. []

Q4: Has iodomethyl methyl ether been observed in any unexpected contexts?

A4: Interestingly, iodomethyl methyl ether has been identified as the source of a +30 Da mass spectrometric artifact in the analysis of permethylated carbohydrates. [] This artifact arises from the incorporation of a methoxymethyl group instead of a methyl group during the permethylation process, highlighting the importance of considering potential side reactions during derivatization. []

Q5: Are there any known applications of iodomethyl methyl ether in polymer chemistry?

A5: Iodomethyl methyl ether, in combination with zinc iodide, has been explored for its role in the living cationic polymerization of vinyl ethers. [] This suggests potential applications in controlling polymer chain growth and architecture, an area that might be of interest for further investigation.

Q6: What are the safety concerns associated with handling iodomethyl methyl ether?

A6: Iodomethyl methyl ether is corrosive, a lachrymator, and a strong alkylating agent. [] It's crucial to handle it with caution, wearing appropriate protective equipment and working in a well-ventilated area to minimize the risk of exposure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)

![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)